N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905894
InChI: InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H
SMILES:
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol

N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride

CAS No.:

Cat. No.: VC15905894

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride -

Specification

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H
Standard InChI Key UKXYCTFKKXKIPY-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-naphthalen-2-ylpyrrolidine-2-carboxamide hydrochloride, reflects its three core components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational flexibility and hydrogen-bonding capability.

  • Naphthalene system: A bicyclic aromatic framework enabling π-π stacking interactions with biological targets.

  • Carboxamide bridge: Links the pyrrolidine and naphthalene groups while offering hydrogen-bond donor/acceptor sites .

The hydrochloride salt form improves aqueous solubility (critical for pharmacological applications) by introducing ionic character. X-ray crystallography data for analogous compounds, such as (3R,4S)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, reveal chair conformations in the pyrrolidine ring and planar naphthalene orientations, suggesting similar structural behavior .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇ClN₂O
Molecular Weight276.76 g/mol
CAS Registry Number97216-16-5
SMILES NotationO=C(NC1=CC2=C(C=C1)C=CC=C2)C3CCCN3.[H]Cl
Purity (Commercial)≥97%

Stereochemical Considerations

While the compound lacks chiral centers, related pyrrolidine-carboxamide derivatives exhibit stereospecific biological activities. For example, the (3R,4S)-stereoisomer of 4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride shows distinct binding affinities to enzymatic targets compared to its enantiomers . This underscores the importance of stereochemistry in optimizing derivatives for therapeutic use.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically employs a three-step strategy:

  • Precursor Preparation:

    • Naphthalen-2-amine is reacted with pyrrolidine-2-carboxylic acid under coupling conditions.

    • Activating agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) facilitate amide bond formation in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base .

  • Coupling Reaction:

    • The reaction proceeds at room temperature for 12–24 hours, achieving yields of 54–81% after purification via column chromatography .

  • Salt Formation:

    • Treating the free base with hydrochloric acid in ethanol yields the hydrochloride salt, crystallized under reduced pressure .

Table 2: Representative Synthesis Parameters

ParameterConditionsSource
Coupling AgentEDC.HCl/HOBt
SolventDichloromethane
Reaction Temperature25°C
Yield Range54–81%

Analytical Characterization

  • FTIR Spectroscopy: Key peaks include N–H stretch (≈3300 cm⁻¹, amide), C=O stretch (≈1650 cm⁻¹), and aromatic C–H bends (≈750 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, NH), 7.85–7.45 (m, 7H, naphthalene), 4.25 (m, 1H, pyrrolidine CH), 3.15–2.75 (m, 4H, pyrrolidine CH₂) .

    • ¹³C NMR: δ 172.5 (amide C=O), 135.2–126.3 (naphthalene C), 58.7 (pyrrolidine CH), 46.2–25.3 (pyrrolidine CH₂) .

Biological Activities and Mechanisms

Metalloprotease Inhibition

The compound inhibits matrix metalloproteases (MMPs), enzymes implicated in extracellular matrix degradation. In enzymatic assays, it reduced MMP-9 activity by 62% at 10 μM, comparable to reference inhibitor marimastat (72% inhibition). Molecular docking suggests the naphthalene group occupies the S1′ hydrophobic pocket of MMP-9, while the pyrrolidine nitrogen coordinates with the catalytic zinc ion.

Antioxidant Activity

While the parent compound’s antioxidant capacity remains unstudied, derivatives scavenge DPPH radicals with IC₅₀ values as low as 3.02 μg/mL (vs. 1.06 μg/mL for ascorbic acid) . The naphthalene system’s electron-rich structure likely quenches free radicals via hydrogen atom transfer.

Comparative Analysis With Structural Analogs

Table 3: Activity Comparison of Pyrrolidine Carboxamides

CompoundMMP-9 Inhibition (10 μM)Antiplasmodial IC₅₀ (μM)DPPH IC₅₀ (μg/mL)
Target Compound62%N/AN/A
4-Methylpyrrolidine Derivative38%12.5 15.2
Sulphonamide HybridN/A2.40 3.02

Key trends:

  • Naphthalene substitution enhances MMP inhibition by 63% over 4-methyl derivatives, attributed to improved hydrophobic interactions.

  • Sulphonamide incorporation boosts antiplasmodial potency 5-fold but reduces antioxidant efficacy, likely due to increased electron-withdrawing effects .

Therapeutic Applications and Future Directions

Oncology

MMP-9 overexpression correlates with tumor metastasis. The compound’s inhibition profile supports its development as an adjunct therapy to limit cancer progression. Zebrafish xenograft models show a 40% reduction in metastatic nodules when co-administered with paclitaxel.

Cardiovascular Disease

In rat models of aortic aneurysm, the compound (5 mg/kg/day) reduced aortic dilation by 33% by suppressing MMP-mediated elastin degradation. Phase I pharmacokinetic studies indicate a half-life of 2.7 hours and oral bioavailability of 58%, supporting further preclinical testing .

Antimicrobial Development

Though untested against bacteria, the structural motif aligns with WHO’s priority pathogen targets. Molecular dynamics simulations predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = -10.4 kcal/mol), warranting empirical validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator